Dimethisterone-d3
Description
Properties
Molecular Formula |
C₂₃H₂₉D₃O₂ |
|---|---|
Molecular Weight |
343.52 |
Synonyms |
6α-Methyl-17-(1-propynyl)-testosterone-d3; 17β-Hydroxy-6α-methyl-17-(1-propynyl-d3)androst-4-en-3-one; 6α,21-Dimethyl-17-ethynyl-d3-17β-hydroxyandrost-4-en-3-one; 6α,21-Dimethylethisterone; 6α-Methyl-17-(1-propynyl-d3)testosterone; 6α-Methyl-17α-prop |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Fidelity of Dimethisterone D3
Strategies for Site-Specific Deuterium (B1214612) Incorporation in Steroidal Frameworks
The introduction of deuterium at specific sites within a complex steroidal framework like Dimethisterone (B144797) presents considerable synthetic challenges due to the largely hydrocarbon nature of the molecule with limited functional groups to direct the labeling. arkat-usa.org
Chemical Synthesis Pathways for Dimethisterone-d3
Chemical synthesis is the primary route for producing this compound. These methods often involve multi-step sequences and require careful planning to introduce deuterium at the desired positions with high isotopic enrichment. arkat-usa.org A common strategy involves the use of deuterated reagents at key steps in the synthesis. For instance, the introduction of a deuterated propynyl (B12738560) group at the C17 position can be achieved using a deuterated Grignard reagent. The parent compound, Dimethisterone, is synthesized from 6-α-methylandrost-4-ene-3,17-dione by reaction with a propynyl Grignard reagent, followed by hydrolysis. chemicalbook.com To produce this compound, a deuterated version of the propynyl Grignard reagent would be employed.
Another approach involves hydrogen-deuterium (H/D) exchange reactions on the steroid nucleus. researchgate.net Base-catalyzed H/D exchange can be used to introduce deuterium at positions adjacent to carbonyl groups, such as at C-2 and C-4 in the A-ring of the steroid. arkat-usa.org More advanced methods may utilize metal catalysts, such as palladium, platinum, iridium, or ruthenium, to facilitate H/D exchange at specific C-H bonds, offering higher selectivity. researchgate.netmdpi.com For example, palladium-catalyzed deoxygenative deuterogenolysis of alcohols and ketones with deuterium gas (D2) has been shown to be a practical method for benzyl-site deuterium incorporation. acs.org
Late-stage deuteration is often the most desirable approach as it minimizes the number of synthetic steps. acs.org This can be achieved through direct C-H activation and exchange. However, controlling regioselectivity in such reactions can be challenging. acs.org
Enzymatic Approaches to Deuterium Labeling of Steroids
Enzymatic methods offer a high degree of regio- and stereoselectivity for deuterium incorporation into steroids. arkat-usa.org While specific enzymatic routes for this compound are not widely documented, general enzymatic strategies for steroid labeling are applicable. For instance, ketoreductase enzymes can be used for the stereospecific reduction of a ketone with a deuterated hydride source, such as deuterated NADPH. researchgate.net This could potentially be used to introduce deuterium at specific hydroxylated positions if a suitable keto-precursor of Dimethisterone is available.
Another enzymatic strategy involves the use of microorganisms grown in a deuterium-rich medium (D2O). rsc.org These organisms can biosynthesize deuterated steroids from a protiated carbon source. rsc.orgrsc.org While this method often leads to uniform deuteration rather than site-specific labeling, it can be a powerful tool for producing highly deuterated compounds. rsc.org The level of deuterium incorporation can be controlled by the composition of the culture medium. rsc.org For example, using deuterated glucose in a D2O medium can lead to very high levels of deuteration. rsc.org
Precursor Selection and Optimization of Reaction Conditions for this compound Synthesis
The synthesis of Dimethisterone itself starts from precursors like 19-Norandrost-5(10)-ene-3,17-dione. chemicalbook.com A key intermediate is the 3,3-ethylenedioxy derivative of 6-α-methylandrost-4-ene-3,17-dione. chemicalbook.com For the synthesis of this compound, the selection of the precursor to be deuterated is crucial. If the deuterium is to be incorporated into the propynyl group, the non-deuterated steroid precursor would be reacted with a deuterated propyne (B1212725) reagent.
Optimization of reaction conditions is critical to maximize the yield and isotopic incorporation while minimizing side reactions. researchgate.net Key parameters to optimize include the choice of catalyst, solvent, temperature, and reaction time. researchgate.net For H/D exchange reactions, the choice of the deuterium source (e.g., D2O, CD3OD, D2 gas) and the catalyst (e.g., organocatalysts, metal catalysts) significantly impacts the efficiency and selectivity of deuteration. researchgate.netnih.gov For example, ultrasound-assisted microcontinuous processes have been shown to facilitate selective deuteration of steroid hormones with high efficiency. colab.wsscilit.com
Characterization of Isotopic Purity and Deuterium Distribution in this compound
Determining the isotopic purity and the specific location of deuterium atoms within the this compound molecule is essential for its intended applications. arkat-usa.org Several analytical techniques are employed for this characterization.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining the isotopic purity by analyzing the relative abundance of the different H/D isotopolog ions (D0, D1, D2, etc.). nih.gov This allows for the calculation of the percentage of deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are powerful techniques for determining the site-specific distribution of deuterium. arkat-usa.orgrsc.org In ¹H NMR, the disappearance of a signal indicates the replacement of a proton with a deuteron. ¹³C NMR can also provide information on site-specific deuteration levels due to the isotopic shift induced by the adjacent deuterium. rsc.org
Infrared (IR) Spectroscopy: The carbon-deuterium (C-D) bond has a characteristic absorption band around 2100 cm⁻¹, which can be used for the semi-quantitative analysis of the heavy isotope content. arkat-usa.org
The following table summarizes the key analytical techniques for the characterization of this compound:
| Analytical Technique | Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | Isotopic purity, overall deuterium incorporation |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Site-specific deuterium distribution |
| Infrared (IR) Spectroscopy | Presence of C-D bonds, semi-quantitative analysis |
Control of Isotopic Exchange and Stability During Synthesis
During the synthesis and purification of this compound, it is crucial to prevent unwanted isotopic exchange (back-exchange) with protic solvents or moisture, which can compromise the isotopic purity. arkat-usa.org This is particularly a concern for deuterium atoms located at acidic positions, which can readily exchange with protons from the environment. arkat-usa.org
To control isotopic exchange, reactions are often carried out under anhydrous conditions using deuterated solvents. The stability of the final deuterated compound is also a consideration. While the C-D bond is generally stronger than the C-H bond, certain chemical conditions can lead to its cleavage. The stability of derivatized steroid products has been studied, showing that storage conditions such as temperature can affect their integrity over time. nih.gov
Scalability and Efficiency Considerations for Research-Scale this compound Production
The production of this compound for research purposes requires synthetic routes that are both scalable and efficient. colab.ws While many labeling methods are effective on a small scale, scaling up can present challenges. researchgate.net Factors to consider for scalability include the cost and availability of deuterated reagents, the complexity of the synthetic route, and the ease of purification. colab.ws
Advanced Analytical Applications of Dimethisterone D3 As an Isotopic Standard
Role as an Internal Standard in Quantitative Bioanalytical Assays
In the realm of quantitative bioanalytical assays, the precision and accuracy of measurements are paramount. Stable isotope-labeled (SIL) compounds are widely considered the gold standard for use as internal standards (IS) in mass spectrometry-based analyses. biopharmaservices.comscispace.com Dimethisterone-d3, a deuterated form of the synthetic progestin dimethisterone (B144797), serves as an exemplary isotopic standard. An internal standard is a compound with a known concentration that is added to a sample to correct for variations that may occur during the analytical process. monadlabtech.com The fundamental principle behind using a SIL IS like this compound is that it behaves nearly identically to the unlabeled analyte of interest throughout sample preparation and analysis. biopharmaservices.comscioninstruments.com This includes extraction efficiency, chromatographic retention, and ionization response in the mass spectrometer. biopharmaservices.comnih.gov By normalizing the analyte's response to the IS response, any variability introduced during the workflow can be effectively compensated for, leading to more reliable and reproducible quantitative results. biopharmaservices.commonadlabtech.com
The use of a SIL IS is particularly crucial in complex biological matrices such as plasma, serum, or urine, where matrix components can interfere with the analysis. biopharmaservices.comchromatographytoday.com These interferences, known as matrix effects, can cause ion suppression or enhancement, leading to inaccurate quantification. wikipedia.orgnih.gov Because this compound and its corresponding unlabeled analyte co-elute and experience similar matrix effects, the ratio of their signals remains constant, thus mitigating the impact of these interferences. wikipedia.org The selection of an appropriate internal standard is a critical step in method development, and the physicochemical similarity of this compound to other steroids makes it a suitable choice for their quantification. biopharmaservices.com
Method Development for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Using this compound
The development of robust and sensitive methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential for the accurate quantification of low-concentration analytes in complex mixtures. mpg.de this compound plays a vital role as an internal standard in the development of such methods for the analysis of steroids and other structurally similar compounds. mdpi.com LC-MS/MS methods offer high selectivity and sensitivity, making them a preferred technique for bioanalytical applications. biopharmaservices.com
During method development, several key parameters are optimized to achieve the desired performance. These include the selection of the chromatographic column, mobile phase composition, and gradient elution profile to ensure adequate separation of the analyte from other matrix components. medrxiv.org For instance, a study developing a method for 19 steroid hormones utilized a C18 reversed-phase column with a methanol-water gradient. medrxiv.org Another method for estrogens and progestogens employed a UPLC BEH C18 column with a similar mobile phase system. nih.gov
The mass spectrometric conditions are also meticulously optimized. This involves selecting the appropriate ionization mode, typically electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and defining the multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard. mdpi.commdpi.com MRM provides high specificity by monitoring a specific precursor ion to product ion fragmentation for each compound. mpg.de For example, in the analysis of ketotifen, the MRM transitions for the analyte and its d3-labeled internal standard were m/z 310.2 → 96.0 and m/z 313.2 → 99.1, respectively. mdpi.com The use of this compound allows for the fine-tuning of these parameters to ensure that it effectively tracks the analyte of interest, leading to a reliable and validated analytical method.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications with this compound
Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique where this compound can be employed as an internal standard, particularly for the analysis of volatile and thermally stable compounds like steroids. researchgate.net In GC-MS, compounds are separated based on their volatility and interaction with the stationary phase of the GC column before being detected by the mass spectrometer. researchgate.net The use of an internal standard is crucial to account for variations in injection volume, derivatization efficiency, and potential analyte loss during sample preparation. monadlabtech.com
For many non-volatile or polar compounds, a derivatization step is necessary to increase their volatility and improve their chromatographic properties for GC-MS analysis. nih.gov This process introduces a chemical group that makes the analyte more amenable to gas chromatography. A study on the quantification of opiates in blood utilized BSTFA with 1% TMCS for derivatization prior to GC-MS/MS analysis. nih.gov In such cases, an ideal internal standard like this compound would undergo the derivatization reaction in a similar manner to the target analyte, ensuring accurate quantification.
The choice of internal standard in GC-MS follows similar principles to LC-MS, with isotopically labeled standards being the preferred option due to their similar chemical and physical properties to the analyte. scioninstruments.com For example, deuterated forms of target analytes are commonly used as internal standards in GC-MS methods. scioninstruments.com The similar behavior of this compound to other steroids during extraction, derivatization, and chromatographic separation makes it a valuable tool for ensuring the accuracy and precision of GC-MS-based steroid analysis. scioninstruments.comresearchgate.net
Mitigation of Matrix Effects and Ion Suppression in Complex Biological Samples
Matrix effects, particularly ion suppression, are a significant challenge in quantitative bioanalysis using LC-MS/MS. wikipedia.orgchromatographyonline.com These effects arise from co-eluting compounds from the biological matrix that interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to a decrease in signal intensity and compromising the accuracy of the results. wikipedia.orglctsbible.com The use of a stable isotope-labeled internal standard like this compound is a primary strategy to mitigate these effects. mdpi.com
Because the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes from the chromatography column and experiences the same degree of ion suppression or enhancement. wikipedia.org By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification. biopharmaservices.com Several studies have demonstrated the effectiveness of this approach. For instance, in the analysis of steroids in human serum and urine, the use of isotopically labeled internal standards was shown to successfully compensate for matrix effects. mdpi.com
In addition to using a SIL-IS, other strategies can be employed during method development to minimize matrix effects. These include optimizing sample preparation techniques to remove interfering substances, such as phospholipids, and adjusting chromatographic conditions to separate the analyte from matrix components. chromatographytoday.commdpi.comchromatographyonline.com A post-column infusion experiment can be used to identify regions in the chromatogram where ion suppression occurs, allowing for the adjustment of the chromatography to avoid the elution of the analyte in these regions. chromatographyonline.comchromatographyonline.com However, the most robust approach remains the combination of effective sample cleanup and the use of a reliable internal standard like this compound.
Calibration Strategies and Linear Dynamic Range Assessment in Assays Employing this compound
The establishment of a reliable calibration strategy is fundamental to any quantitative analytical method. In assays employing this compound as an internal standard, calibration curves are constructed by plotting the ratio of the analyte's response to the internal standard's response against the known concentrations of the analyte in a series of calibration standards. mdpi.com This approach corrects for variations in sample processing and instrument response. biopharmaservices.com The use of an internal standard typically results in a more linear and reproducible calibration curve compared to external calibration methods. mdpi.com
The linear dynamic range (LDR) of an assay is the concentration range over which the instrument's response is directly proportional to the analyte's concentration. A wide LDR is desirable as it allows for the quantification of samples with varying analyte concentrations without the need for dilution. mpg.de The validation of an analytical method includes a thorough assessment of its linearity, typically by analyzing a series of calibration standards spanning the expected concentration range of the samples. msacl.org For example, a method for the determination of 19 steroid hormones demonstrated excellent linearity with correlation coefficients (R-values) greater than 0.99 over a wide concentration range. mdpi.com
The lower limit of quantification (LLOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. msacl.org The use of a sensitive internal standard like this compound can contribute to achieving a low LLOQ, which is crucial for the analysis of low-abundance endogenous compounds or drugs. nih.gov The table below summarizes typical validation parameters from a bioanalytical method, highlighting the importance of linearity, precision, and accuracy.
Table 1: Example of Method Validation Parameters for Steroid Analysis in Human Urine
| Analyte | Linear Range (ng/mL) | R-value | Intra-day Precision (CV%) | Inter-day Precision (CV%) |
|---|---|---|---|---|
| Steroid A | 0.05–2000 | 0.9998 | 0.60–19.0 | 0.71–9.68 |
| Steroid B | 0.05–2000 | 0.9997 | 0–11.2 | 0.56–7.59 |
| Steroid C | 0.05–2000 | 0.9999 | 0.32–9.05 | 0.55–4.77 |
Data adapted from a study on the determination of 19 steroid hormones in human serum and urine. mdpi.com
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantitation of Steroids
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for achieving the highest level of accuracy in quantitative measurements. nih.gov It is considered a primary ratio method and is often used to certify reference materials. The principle of IDMS involves adding a known amount of an isotopically enriched standard, such as this compound, to a sample containing the analyte of interest. nih.gov After allowing the standard and analyte to equilibrate, the mixture is analyzed by mass spectrometry to determine the ratio of the natural isotope to the enriched isotope.
This ratio, along with the known amount of the added standard and the molecular weights of the analyte and the standard, allows for the highly accurate calculation of the amount of the analyte in the original sample. nih.gov A key advantage of IDMS is that it does not require 100% recovery of the analyte from the sample matrix, as the isotopic ratio remains constant throughout the extraction and purification process. nih.gov This makes it particularly suitable for the analysis of complex biological samples where complete recovery is often challenging.
The use of a stable isotope-labeled internal standard that is chemically identical to the analyte, such as this compound for the quantification of dimethisterone or structurally similar steroids, is fundamental to the success of IDMS. biopharmaservices.com The accuracy of the method relies on the precise determination of the isotopic ratio and the purity of the isotopic standard. nih.gov IDMS is widely applied in clinical chemistry and other fields for the absolute quantitation of various compounds, including steroid hormones, providing a benchmark for the accuracy of other routine analytical methods. nih.govnih.gov
Application in Metabolite Identification and Profiling Studies (Non-Human or In Vitro)
The study of drug metabolism is a critical aspect of drug discovery and development, providing insights into the biotransformation of a compound and the formation of its metabolites. jubilantbiosys.com Metabolite identification and profiling studies are conducted to understand the metabolic pathways of a drug, which is essential for assessing its efficacy and potential toxicity. jubilantbiosys.comijpras.com These studies are often performed using in vitro systems, such as liver microsomes or hepatocytes, or in non-human species in vivo. jubilantbiosys.comnih.gov
In these studies, a stable isotope-labeled compound like this compound can be a valuable tool. When a mixture of the unlabeled drug and its SIL counterpart is incubated in a metabolic system, the resulting metabolites will appear as doublet peaks in the mass spectrum, separated by the mass difference between the stable isotopes (e.g., 3 Da for a d3-labeled compound). nih.govmdpi.com This "isotope signature" makes it easier to distinguish drug-related metabolites from endogenous matrix components, facilitating their identification.
Furthermore, metabolite profiling aims to provide a comprehensive picture of the metabolites formed from a parent drug. nih.govmdpi.com This can involve both qualitative identification and semi-quantitative estimation of the metabolites. jubilantbiosys.com The use of an isotopic standard can aid in the relative quantification of metabolites, providing information on the major metabolic pathways. By comparing the metabolic profiles across different species and in vitro systems, researchers can predict the metabolic fate of a drug in humans and identify any species-specific or disproportionate metabolites that may require further investigation. jubilantbiosys.com
Method Validation Principles for Bioanalytical Assays Utilizing Deuterated Internal Standards
The validation of bioanalytical methods is essential to ensure the generation of reliable and reproducible data for regulatory submissions and pharmacokinetic studies. nih.goveuropa.eu When employing a deuterated internal standard (IS) such as this compound, the validation process adheres to stringent guidelines set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). nih.govgabionline.net These principles are designed to rigorously assess the performance and reliability of the analytical method. europa.eu A stable isotope-labeled (SIL) internal standard is considered the preferred choice for quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), as it shares nearly identical chemical and physical properties with the analyte. wuxiapptec.comnih.gov This similarity allows it to effectively compensate for variability during sample preparation, chromatography, and detection. wuxiapptec.comnebiolab.com
The core validation parameters for a bioanalytical assay using a deuterated internal standard are detailed below:
Selectivity and Specificity: The method must demonstrate the ability to unequivocally measure the analyte and the internal standard in the presence of endogenous matrix components, metabolites, and other potential interferences. europa.eu To assess selectivity, at least six independent sources of the biological matrix are analyzed to check for interfering peaks at the retention time of the analyte and the IS. europa.eu The response from any interfering components should not exceed 20% of the lower limit of quantitation (LLOQ) for the analyte and 5% for the internal standard. europa.eu
Accuracy and Precision: Accuracy reflects the closeness of the measured value to the true value, while precision describes the degree of scatter among a series of measurements. researchgate.net These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) over several days. europa.eu For chromatographic assays, regulatory guidelines typically require the mean accuracy to be within ±15% of the nominal value (and ±20% at the LLOQ), and the precision (expressed as the coefficient of variation, CV) should not exceed 15% (20% at the LLOQ). europa.euich.org
Calibration Curve and Linearity: The relationship between the analyte concentration and the instrument response must be established. A calibration curve is constructed by plotting the response ratio (analyte peak area / IS peak area) against the nominal concentration of the calibration standards. mdpi.com The curve should encompass the expected concentration range of the study samples and is typically fitted with a linear regression model. cdc.gov
Lower Limit of Quantitation (LLOQ): This is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. europa.eu It is established as the lowest standard on the calibration curve. europa.eu
Matrix Effect: The matrix effect is the alteration of analyte response caused by co-eluting, often unidentified, components of the sample matrix. europa.eu It is a critical parameter to evaluate, especially in LC-MS/MS analyses. wuxiapptec.com The use of a co-eluting SIL internal standard like this compound is the most effective way to compensate for these effects, as both the analyte and the IS are affected similarly by any ionization suppression or enhancement. wuxiapptec.comwaters.comclinlabint.com This is assessed by comparing the response of the analyte in post-extraction spiked matrix samples to its response in a neat solution. nih.gov The matrix effect should be evaluated using at least six different lots of the biological matrix. europa.eu
Stability: The stability of the analyte and the internal standard must be thoroughly evaluated under various conditions that mimic those encountered during sample handling, storage, and analysis. europa.eu This includes:
Freeze-Thaw Stability: Assesses the impact of repeated freezing and thawing cycles. europa.eu
Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a period that reflects the sample processing time. europa.eu
Long-Term Stability: Determines stability under frozen storage conditions over a duration that covers the time from sample collection to analysis. europa.eu
Stock Solution Stability: Confirms the stability of the analyte and IS in their stock and working solutions. europa.eu
The use of a deuterated internal standard like this compound is foundational to a robust bioanalytical method. While SIL internal standards are ideal, it's important to note that deuterium-labeled compounds can sometimes exhibit slight chromatographic separation from the unlabeled analyte (isotopic effect), which could potentially lead to differential matrix effects if not properly managed. nih.govwaters.comscispace.com Therefore, careful method development and validation are crucial.
Table 1: Key Bioanalytical Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Objective | Typical Acceptance Criteria (Chromatographic Assays) |
| Selectivity | To ensure the method measures only the intended analyte and IS without interference. | Response of interferences <20% of LLOQ for analyte and <5% for IS. europa.eu |
| Accuracy | To determine the closeness of measured concentration to the true concentration. | Within ±15% of nominal value; within ±20% at LLOQ. ich.org |
| Precision | To assess the reproducibility of repeated measurements. | Coefficient of Variation (CV) ≤15%; ≤20% at LLOQ. ich.org |
| Linearity | To demonstrate a proportional relationship between response and concentration. | Correlation coefficient (r²) typically ≥0.99. mdpi.com |
| LLOQ | To define the lowest quantifiable concentration with acceptable accuracy and precision. | Must meet accuracy and precision criteria (±20% and ≤20% CV). europa.eu |
| Matrix Effect | To evaluate the influence of matrix components on analyte ionization. | CV of IS-normalized matrix factor across different matrix lots should be ≤15%. europa.eu |
| Stability | To ensure analyte concentration remains unchanged during sample lifecycle. | Mean concentration at each QC level should be within ±15% of nominal values. ich.org |
Quality Control and Assurance Frameworks in Analytical Workflows for Steroids
A robust quality control (QC) and quality assurance (QA) framework is imperative in analytical workflows for steroids to guarantee the integrity, reliability, and accuracy of the results. nih.gov This framework encompasses a set of procedures and practices implemented throughout the entire analytical process, from sample receipt to final data reporting. The use of an isotopic internal standard like this compound is a cornerstone of this framework, providing a continuous check on the method's performance for each sample.
The key components of a quality assurance framework for steroid analysis include:
Standard Operating Procedures (SOPs): All aspects of the analytical workflow, including sample handling, preparation, instrument operation, data processing, and reporting, must be meticulously documented in detailed SOPs. gmp-compliance.org Adherence to these SOPs ensures consistency and traceability.
Calibration Standards and Quality Control Samples: Each analytical run must include a set of calibration standards and at least three levels of QC samples (low, medium, and high concentrations). europa.eumdpi.com
Calibration Standards: Used to establish the quantification curve for the analyte. europa.eu
Quality Control (QC) Samples: These are prepared by spiking a known amount of the analyte into the same biological matrix as the study samples. mdpi.com They are analyzed alongside the unknown samples to monitor the performance of the validated method in real-time. The results of the QC samples must fall within pre-defined acceptance limits (typically ±15% of the nominal value) for the analytical run to be considered valid. europa.eu
System Suitability Tests: Before initiating an analytical run, system suitability tests are often performed to ensure the analytical system (e.g., the LC-MS/MS instrument) is functioning correctly. This may involve injecting a standard solution to check for parameters like peak shape, retention time, and detector response.
Use of Blanks: Different types of blank samples are included in each analytical run to monitor for contamination and interference.
Matrix Blanks (or Blank Samples): A sample of the biological matrix without any analyte or internal standard, used to assess selectivity. mdpi.com
Zero Calibrator (or Blank + IS): A matrix blank to which only the internal standard has been added, used to ensure there is no interference at the mass transition of the analyte. researchgate.net
Internal Standard Response Monitoring: The response of the internal standard (e.g., this compound) is monitored across all samples in an analytical batch. nebiolab.com A consistent IS response indicates that the sample extraction and injection processes were uniform. Significant variability in the IS response may signal issues with sample processing or matrix effects that need investigation. nebiolab.com
Incurred Sample Reanalysis (ISR): As a final check on the reproducibility of the bioanalytical method, a subset of study samples is re-analyzed in a separate run. The results from the reanalysis are compared to the original results, and the percentage difference should be within a specified limit (e.g., ±20%) for a high percentage of the re-analyzed samples. This practice provides confidence in the reliability of the reported concentrations. europa.eu
Proficiency Testing and Reference Materials: Participation in external proficiency testing schemes and the regular analysis of certified reference materials (CRMs) or NIST standard reference materials (SRMs), when available, help to verify the accuracy and traceability of the laboratory's measurements. mdpi.comcdc.govnih.gov
This comprehensive framework of QC and QA ensures that the data generated from steroid analyses are reliable and can be confidently used for clinical and regulatory decisions.
Investigative Research on Dimethisterone D3 in Metabolic Fate Studies
Elucidating Metabolic Pathways Using Deuterium (B1214612) Tracers (In Vitro and Non-Human In Vivo Models)
Deuterium-labeled compounds like Dimethisterone-d3 are instrumental in tracing the metabolic fate of drugs. symeres.com The use of stable isotopes allows researchers to follow the transformation of the parent compound through complex biochemical pathways without the safety concerns associated with radioactive isotopes. creative-proteomics.com In both in vitro and non-human in vivo models, this compound can be administered, and its subsequent metabolites, which retain the deuterium label, can be identified and quantified using mass spectrometry-based techniques. nih.govnih.gov
This approach provides a clear picture of the metabolic journey of dimethisterone (B144797), revealing the series of enzymatic reactions it undergoes. For instance, studies using deuterium-labeled steroids have successfully mapped metabolic networks, identifying key hydroxylation, oxidation, and conjugation steps. nih.gov By analyzing the deuterium content in various metabolites, researchers can confirm that these products originate directly from the administered drug and are not endogenous compounds. nih.gov This method is particularly useful for distinguishing between metabolic pathways that may be active in different tissues or under different physiological conditions. mdpi.com
In Vitro Biotransformation of this compound (e.g., Hepatic Microsomal, Cytosolic, and Cellular Systems)
In vitro systems are essential for studying the specific enzymatic processes involved in drug metabolism. rsc.org Hepatic microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are a primary tool for investigating Phase I metabolic reactions. evotec.comgpnotebook.com When this compound is incubated with liver microsomes, researchers can identify the primary oxidative metabolites formed. scispace.com The use of deuterated substrate helps in distinguishing the metabolites from any background interference in the complex microsomal matrix.
Cytosolic fractions, containing enzymes like sulfotransferases and N-acetyltransferases, can be used to study Phase II conjugation reactions. Similarly, whole-cell systems, such as cultured hepatocytes, provide a more complete picture of metabolism by incorporating both Phase I and Phase II processes, as well as cellular uptake and efflux mechanisms.
By employing these in vitro models, scientists can:
Identify the specific CYP isozymes responsible for metabolizing dimethisterone by using a panel of recombinant human CYPs or specific chemical inhibitors. pharmaron.com
Determine the kinetics of metabolite formation.
Investigate potential drug-drug interactions by observing how other compounds inhibit or induce the metabolism of this compound.
The data from these in vitro studies are critical for predicting the metabolic clearance of the drug in vivo. evotec.com
Analysis of Metabolite Formation and Excretion Patterns in Animal Models
Animal models, such as rats, are frequently used to study the in vivo metabolic fate of drug candidates. mdpi.comelifesciences.org Following administration of this compound to these models, biological samples like blood, urine, and feces are collected over time. nih.gov Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are then employed to separate, identify, and quantify the parent drug and its deuterated metabolites. researchgate.net
These studies provide comprehensive information on:
Rate and extent of absorption: By measuring the concentration of this compound and its metabolites in the bloodstream over time.
Distribution: By analyzing tissues to see where the compound and its metabolites accumulate.
Metabolic profile: By identifying the full spectrum of metabolites produced in the whole organism. nih.govplos.org
Routes and rates of excretion: By quantifying the amount of parent drug and metabolites eliminated in urine and feces. nih.gov
The use of a deuterated standard allows for more accurate quantification and helps to differentiate drug-related material from endogenous substances. This information is vital for constructing a complete picture of the drug's disposition and for understanding how the body processes and eliminates it.
Isotopic Labeling for Enzyme Kinetics and Reaction Mechanism Elucidation in Steroid Metabolism
Isotopic labeling with deuterium is a powerful technique for investigating the mechanisms and kinetics of enzyme-catalyzed reactions in steroid metabolism. symeres.comcreative-proteomics.com The difference in mass between hydrogen and deuterium can lead to a "kinetic isotope effect" (KIE), where the rate of a reaction involving the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond. juniperpublishers.com
By strategically placing the deuterium label on different positions of the dimethisterone molecule, researchers can probe the rate-limiting steps of its metabolic transformations. nih.gov For example, if a metabolic reaction involves the removal of a hydrogen atom from a specific carbon, replacing that hydrogen with deuterium will likely slow down the reaction if that step is rate-determining. nih.gov
Measuring the KIE provides valuable insights into:
Enzyme reaction mechanisms: Helping to confirm or refute proposed catalytic mechanisms. nih.govacs.org
Transition state structures: Providing information about the geometry of the enzyme's active site during the reaction. acs.org
The contribution of different metabolic pathways: A significant KIE for one pathway may cause a metabolic shift towards other, non-deuterated pathways. juniperpublishers.com
This detailed mechanistic understanding is crucial for predicting how structural modifications to the drug molecule might affect its metabolic stability and pharmacological activity.
Comparative Metabolic Profiling of Dimethisterone and this compound (in animal models or in vitro)
Comparing the metabolic profiles of the non-deuterated (Dimethisterone) and deuterated (this compound) versions of the drug can reveal important information about its metabolism. juniperpublishers.com These studies are typically conducted in parallel using either in vitro systems or animal models. nih.govmdpi.com
The primary goal is to determine if the deuterium substitution alters the metabolic pathway, a phenomenon known as "metabolic switching." juniperpublishers.com While deuteration is not expected to create unique metabolites not seen with the original compound, it can alter the relative amounts of the different metabolites formed. juniperpublishers.com
Key findings from such comparative studies can be summarized in a data table:
| Parameter | Dimethisterone | This compound | Implication |
| Rate of Metabolism (in vitro) | Normal rate | Potentially slower due to KIE nih.gov | Deuteration can increase metabolic stability. |
| Major Metabolites | Set of primary metabolites | Same set of metabolites expected juniperpublishers.com | Confirms that deuteration does not create novel metabolic pathways. |
| Metabolite Ratios | Baseline ratio | May be altered if KIE shunts metabolism to alternative pathways juniperpublishers.com | Provides insight into the flexibility of metabolic enzymes. |
| Pharmacokinetic Profile (in vivo) | Standard profile | May exhibit a longer half-life and increased exposure nih.govinformaticsjournals.co.in | Deuteration can be used to optimize a drug's pharmacokinetic properties. nih.gov |
These comparative analyses are essential for validating the use of this compound as a tracer for its non-deuterated counterpart and for exploring the potential of deuterium substitution as a strategy to improve the drug's metabolic properties. juniperpublishers.comnih.gov
Theoretical and Applied Aspects of Isotope Effects in Dimethisterone D3 Research
Kinetic Isotope Effects (KIEs) in Steroid Biotransformation Processes
Kinetic isotope effects (KIEs) are observed when the rate of a reaction changes upon isotopic substitution. rsc.org In the context of steroid biotransformation, substituting hydrogen with deuterium (B1214612) (as in Dimethisterone-d3) can significantly alter the rates of metabolic reactions, offering a powerful tool to elucidate reaction mechanisms. rsc.orgnih.gov The magnitude of the KIE, expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy one (kD), provides information about the rate-determining step of a reaction. rsc.org
The biotransformation of steroids is a complex process often involving multiple enzymatic steps. oup.com The use of deuterium-labeled steroids has been instrumental in dissecting these pathways. For instance, KIEs can help determine whether a C-H bond is broken in the rate-limiting step of an enzymatic reaction. nih.gov If a significant KIE is observed (typically kH/kD > 1), it suggests that the cleavage of that specific C-H bond is kinetically important. columbia.edu
Research on various steroids has shown that enzymatic reactions, such as hydroxylation and dehydrogenation, exhibit notable KIEs. nih.govacs.org These effects have been used to study the mechanisms of cytochrome P450 enzymes, which are crucial for steroid metabolism. nih.govnih.gov The observed KIE can be influenced by factors such as the nature of the enzyme's active site and the specific step in the catalytic cycle where the C-H bond is broken. nih.gov
Kinetic isotope effects are categorized as either primary or secondary.
Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. columbia.edu For C-H bond cleavage, the theoretical maximum for a primary deuterium KIE at room temperature is around 7, although values observed in enzymatic reactions are often smaller due to other partially rate-limiting steps. nih.gov A significant primary KIE provides strong evidence that C-H bond scission is a key part of the slowest step in the reaction mechanism. columbia.edu
Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller than primary KIEs (kH/kD is close to 1) and arise from changes in the vibrational environment of the isotope between the reactant and the transition state. They can be either normal (kH/kD > 1) or inverse (kH/kD < 1) and provide valuable information about changes in hybridization or coordination at the carbon atom bearing the deuterium.
Table 1: Types of Kinetic Isotope Effects and Their Mechanistic Significance
| Type of KIE | Description | Typical Magnitude (kH/kD) | Mechanistic Implication |
| Primary (PKIE) | Isotopic substitution at the atom where a bond is broken/formed in the rate-determining step. columbia.edu | > 1 (Normal) | C-H bond cleavage is part of the rate-limiting step. columbia.edu |
| Secondary (SKIE) | Isotopic substitution at an atom not directly involved in bond breaking/formation. | Close to 1 (Can be normal or inverse) | Provides information about changes in the transition state structure, such as hybridization. |
Computational modeling has become an indispensable tool for understanding and predicting isotope effects in enzyme-catalyzed reactions. nih.gov Methods like Quantum Mechanics/Molecular Mechanics (QM/MM) allow researchers to simulate the complex environment of an enzyme's active site and calculate the energetic barriers for reactions involving both light and heavy isotopologues. acs.orgnih.gov
These computational approaches can:
Predict KIEs: By calculating the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated steroid, theoretical KIEs can be determined. rsc.org
Validate Mechanistic Hypotheses: Comparing computationally predicted KIEs with experimental values helps to validate or refute proposed reaction mechanisms. nih.gov For instance, if a proposed mechanism involves the cleavage of a specific C-H bond as the rate-limiting step, the calculated KIE should align with the experimentally observed one.
Elucidate Transition State Structures: Computational models provide detailed geometric and electronic information about the transition state, which is otherwise experimentally inaccessible. rsc.org This is crucial for understanding how the enzyme stabilizes the transition state and catalyzes the reaction.
The application of these models to steroid-enzyme interactions can help to interpret experimental data on this compound metabolism, providing a molecular-level understanding of the factors governing the observed kinetic isotope effects. epo.orggoogleapis.comgoogleapis.com
Primary and Secondary KIEs and Their Mechanistic Implications
Equilibrium Isotope Effects and Their Significance in Analytical Contexts
Equilibrium Isotope Effects (EIEs) occur in reversible reactions at equilibrium, where the distribution of isotopes between reactants and products is not random. wikipedia.org The EIE is the ratio of the equilibrium constants for the light and heavy isotopes (KL/KH). rsc.org Unlike KIEs, which relate reactants to the transition state, EIEs relate the properties of the reactants to those of the products. rsc.org
EIEs are generally smaller than KIEs and can be either normal (KH/KD > 1) or inverse (KH/KD < 1). rsc.orgcolumbia.edu The direction of the EIE is determined by the preference of the heavier isotope (deuterium) to be located in the more stable, lower-energy state, which is typically the species with the stronger bonds (higher vibrational frequencies). columbia.edu
In analytical contexts, understanding EIEs is crucial for several reasons:
Interpretation of KIEs: The observed KIE in a multi-step reaction can be a composite of the individual isotope effects of all steps, including EIEs for any reversible steps preceding the rate-determining step. columbia.edu
Isotopic Fractionation: EIEs are a form of mass-dependent isotopic fractionation, where isotopes are partitioned between different substances or phases at equilibrium. wikipedia.org This is a key concept in isotope geochemistry and can also be relevant in analytical sample preparation and analysis, where ensuring complete reactions or separations is necessary to avoid isotopic fractionation that could affect quantitative results. fiveable.me
Analytical Standards: In quantitative analysis using isotope dilution mass spectrometry, the stability of the isotopic label is paramount. While deuterium labels in this compound are generally stable, an understanding of potential EIEs is important to ensure that no isotopic exchange occurs during sample storage or analysis, which could compromise the accuracy of the measurement.
Table 2: Comparison of Kinetic and Equilibrium Isotope Effects
| Feature | Kinetic Isotope Effect (KIE) | Equilibrium Isotope Effect (EIE) |
| Definition | Ratio of rate constants (kL/kH). rsc.org | Ratio of equilibrium constants (KL/KH). rsc.org |
| Relates | Reactants to the transition state. rsc.org | Reactants to the products. rsc.org |
| Magnitude | Generally larger. | Generally smaller. rsc.org |
| Application | Elucidating reaction mechanisms and rate-determining steps. rsc.orgnih.gov | Understanding isotope distribution at equilibrium and interpreting complex KIEs. columbia.edufiveable.me |
Influence of Deuterium Labeling on Stereochemical Outcomes of Enzymatic Reactions
The introduction of deuterium into a steroid molecule can sometimes influence the stereochemical course of an enzymatic reaction. rsc.orgarkat-usa.org While enzymes are known for their high stereospecificity, the presence of a heavier isotope can, in some cases, alter the partitioning between different stereochemical pathways.
This phenomenon can arise if there are multiple competing reaction pathways leading to different stereoisomers, and these pathways have different kinetic isotope effects. For example, if an enzyme can abstract either a pro-R or a pro-S hydrogen atom, and one of these positions is deuterated, the KIE associated with breaking the C-D bond will slow down that pathway relative to the C-H bond cleavage pathway. This can lead to a change in the stereochemical composition of the product. nih.gov
Studies on various enzymes have demonstrated that deuterium labeling can be a powerful tool to investigate the stereochemistry of enzymatic reactions. nih.govpolimi.it For example, research on 3-oxo-Δ5-steroid isomerase showed that the stereochemistry of proton transfer was altered when a deuterated substrate was used, providing insights into the enzyme's mechanism. nih.gov Similarly, investigations into cytochrome P450-catalyzed hydroxylations have used deuterium retention or loss to determine the stereochemical outcome of the reaction. nih.gov
In the context of this compound, analyzing the stereochemistry of its metabolites and comparing it to the metabolites of unlabeled Dimethisterone (B144797) could reveal subtle details about the enzyme's active site and the flexibility of the substrate binding, potentially uncovering alternative binding modes or reaction pathways that are only revealed due to the kinetic isotope effect. polimi.it
Methodological Considerations and Challenges in Dimethisterone D3 Research
Potential for Isotopic Exchange and Deuterium (B1214612) Loss in Biological and Analytical Systems
A significant challenge in the use of deuterated compounds, including Dimethisterone-d3, is the potential for isotopic exchange, where deuterium atoms are replaced by hydrogen atoms from the surrounding environment. sigmaaldrich.comcerilliant.com This phenomenon, also known as back-exchange, can lead to an underestimation of the deuterated analyte concentration and affect the accuracy of quantitative results. nih.gov
The stability of the deuterium label is influenced by several factors, including the position of the deuterium atoms in the molecule, the pH of the medium, and the temperature. acs.org Deuterium atoms attached to heteroatoms (like oxygen or nitrogen) or to carbon atoms adjacent to carbonyl groups are generally more susceptible to exchange. While the deuterium atoms in this compound are typically placed on the methyl groups, which are generally stable, the complex biological and analytical environments can sometimes facilitate exchange. For instance, harsh acidic or basic conditions during sample extraction or storage should be avoided to minimize deuterium loss. researchgate.net
Furthermore, in-source scrambling or exchange within the mass spectrometer can also occur, where the high-energy environment of the ion source promotes the exchange of deuterium with hydrogen from residual water or other co-eluting compounds. cerilliant.com This can complicate data interpretation by generating ambiguous ion signals. Researchers have observed that the choice of ion source and the specific transitions monitored in multiple reaction monitoring (MRM) experiments can influence the degree of scrambling. cerilliant.com
Table 1: Factors Influencing Isotopic Exchange of Deuterium
| Factor | Description | Potential Impact on this compound Analysis |
| pH | Acidic or basic conditions can catalyze H/D exchange reactions. researchgate.net | Loss of deuterium label during sample preparation or storage, leading to inaccurate quantification. |
| Temperature | Higher temperatures can increase the rate of exchange reactions. acs.org | Degradation of the standard and loss of isotopic purity during sample processing or storage. |
| Enzymatic Activity | Certain enzymes in biological samples could potentially facilitate isotopic exchange. sigmaaldrich.com | Alteration of the isotopic composition of this compound in vivo or in vitro. |
| Ion Source Conditions | High-energy environments within the mass spectrometer can induce in-source exchange. cerilliant.com | Generation of artifact peaks and interference with accurate measurement. |
Chromatographic Resolution of Deuterated and Non-Deuterated Analogs
Achieving complete chromatographic separation of the deuterated internal standard (this compound) from its non-deuterated counterpart (Dimethisterone) is a critical aspect of method development. nih.gov While stable isotope-labeled standards are chemically similar to the analyte, slight differences in their physicochemical properties can lead to a phenomenon known as the "isotope effect," which may cause a small shift in retention time.
Ideally, the deuterated standard should co-elute with the native analyte to ensure that they experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer. researchgate.net However, even minor separations can be problematic if not properly managed. For instance, if the peaks are not fully resolved, it can lead to inaccurate integration and quantification.
The choice of chromatographic conditions, including the stationary phase (column), mobile phase composition, gradient elution profile, and column temperature, plays a pivotal role in achieving the desired resolution. mdpi.com For steroid analysis, reversed-phase columns like C8 or C18 are commonly used. nih.gov Optimization of these parameters is essential to ensure that this compound and Dimethisterone (B144797) exhibit nearly identical chromatographic behavior.
Table 2: Chromatographic Considerations for this compound Analysis
| Parameter | Importance for this compound |
| Column Chemistry | Selection of an appropriate stationary phase (e.g., C8 or C18) is crucial for retaining and separating steroid hormones. nih.gov |
| Mobile Phase | The composition and gradient of the mobile phase must be optimized to achieve co-elution of the deuterated and non-deuterated analogs. mdpi.com |
| Flow Rate | Affects retention time and peak shape, requiring careful control for reproducible results. mdpi.com |
| Column Temperature | Influences retention behavior and selectivity; must be kept constant to ensure consistent retention times. mdpi.com |
Strategies for Minimizing Analytical Variability and Enhancing Reproducibility in Deuterated Compound Assays
The primary reason for using a deuterated internal standard like this compound is to improve the accuracy and precision of quantification by compensating for analytical variability introduced during sample preparation and analysis. resolvemass.ca However, several factors can still contribute to a lack of reproducibility.
One key strategy is the implementation of standardized operating procedures (SOPs) for every step of the analytical workflow, from sample collection and storage to final data analysis. expertcytometry.com This includes precise control over reagent preparation, extraction procedures, and instrument settings. Electronic notebooks can aid in maintaining a detailed record of experimental conditions and any deviations from the SOP. expertcytometry.com
Minimizing matrix effects is another critical aspect. resolvemass.ca Matrix effects, caused by co-eluting endogenous or exogenous compounds in the sample, can suppress or enhance the ionization of the analyte and the internal standard, leading to inaccurate results. nih.gov While the use of a co-eluting deuterated standard helps to correct for these effects, significant ion suppression can still compromise the sensitivity of the assay. nih.gov Strategies to mitigate matrix effects include efficient sample cleanup techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), and the use of appropriate chromatographic methods to separate the analyte from interfering matrix components. nih.gov
Furthermore, ensuring the purity and stability of the this compound standard is essential. The standard should be stored under appropriate conditions to prevent degradation or isotopic exchange. mdpi.com Regular verification of the standard's concentration and isotopic enrichment is also recommended.
Data Processing and Statistical Analysis in Deuterated Tracer Studies
The final stage of a this compound-based study involves the processing and statistical analysis of the acquired data. This step is as critical as the preceding analytical procedures and presents its own set of challenges. In studies using this compound as a tracer, the goal is often to determine the fate of the compound and its metabolites.
Data processing workflows for mass spectrometry-based tracer studies typically involve several steps:
Peak Detection and Integration: Accurate identification and integration of the chromatographic peaks corresponding to this compound and its metabolites are fundamental. sciex.com
Alignment: Retention time shifts between different samples need to be corrected through alignment algorithms to ensure that the same analyte is being compared across all samples. nih.gov
Normalization: The use of the internal standard (if a different one is used alongside the tracer) or other normalization techniques is necessary to correct for variations in sample loading and instrument response. nih.gov
Isotopologue Analysis: In tracer studies, it is often necessary to analyze the distribution of mass isotopologues to track the incorporation of the deuterium label into various metabolic products. nih.gov This requires specialized software that can correct for the natural abundance of isotopes. nih.gov
Statistical analysis of deuterated tracer data can be complex. google.com It may involve the use of mathematical models, such as stable isotope mixing models (SIMMs), to quantify the contribution of different sources to a metabolic pool or to determine the kinetics of metabolic pathways. google.comprstats.orgnih.gov The choice of the statistical model depends on the specific research question and the experimental design. prstats.org It is crucial to understand the assumptions and limitations of these models to avoid misinterpretation of the results. nih.gov
Table 3: Key Steps in Data Processing for Deuterated Tracer Studies
| Step | Description | Relevance to this compound Tracer Studies |
| Peak Detection | Identifying the signals corresponding to the tracer and its metabolites in the chromatogram. | Essential for quantifying the levels of this compound and its metabolic products. |
| Natural Abundance Correction | Correcting for the naturally occurring isotopes to accurately determine the enrichment from the deuterated tracer. nih.gov | Crucial for calculating the true incorporation of deuterium into metabolites. |
| Metabolite Identification | Identifying the chemical structures of the metabolites formed from this compound using techniques like MS/MS fragmentation analysis. nih.gov | Elucidating the metabolic pathways of Dimethisterone. |
| Kinetic Modeling | Using mathematical models to describe the dynamic changes in tracer and metabolite concentrations over time. nih.gov | Determining rates of absorption, distribution, metabolism, and excretion of Dimethisterone. |
Future Research Directions and Emerging Applications of Dimethisterone D3
Integration with High-Resolution Mass Spectrometry and Advanced Omics Approaches (e.g., Metabolomics, Lipidomics)
The integration of Dimethisterone-d3 with high-resolution mass spectrometry (HRMS) and "omics" technologies represents a significant frontier in analytical biochemistry. In these fields, which study the complete set of metabolites (metabolomics) or lipids (lipidomics) in a biological system, the ability to obtain accurate quantitative data is paramount. thermofisher.com HRMS provides highly selective and sensitive detection, making it a cornerstone of modern metabolomics and lipidomics. thermofisher.comnih.gov
This compound is invaluable as an internal standard in these advanced analytical workflows. When added to a biological sample at a known concentration prior to analysis, it co-elutes with the non-labeled, endogenous, or administered dimethisterone (B144797). Because it is chemically identical but mass-shifted due to the deuterium (B1214612) atoms, the mass spectrometer can distinguish between the analyte and the standard. This allows for the correction of analytical variability that can occur during sample preparation, extraction, and ionization. The use of deuterated steroids as internal standards is a well-established practice for ensuring the accuracy of quantification in complex biological matrices like plasma or tissue. plos.orgresearchgate.net
In metabolomics, this approach enables the precise tracking of metabolic pathway alterations in response to external stimuli, aiding in biomarker discovery and drug development research. arome-science.comnih.gov Similarly, lipidomics studies, which investigate the role of lipids in cellular processes and disease, rely on such standards for the accurate profiling of lipid species, including steroids. masseycancercenter.orgnih.gov The use of this compound can, therefore, support research into the metabolic perturbations associated with various conditions, allowing scientists to build a more comprehensive understanding of systems biology. arome-science.com
Advancements in Microscale and Miniaturized Analytical Platforms for Steroid Analysis
The field of analytical chemistry is trending towards miniaturization, with the development of microscale platforms like lab-on-a-chip (LOC) and miniaturized liquid chromatography (LC) systems. acs.orgnih.gov These technologies offer significant advantages, including drastically reduced sample and solvent consumption, faster analysis times, higher throughput, and increased automation. acs.orgunizg.hr Such platforms are increasingly being applied to the analysis of small molecules, including steroids, from biological samples. acs.org
However, the small volumes and complex microfluidics of these systems can introduce variability. The use of a stable isotope-labeled internal standard is therefore not just beneficial but often essential for achieving reliable and reproducible quantification. This compound is ideally suited for this role. By incorporating it into the analytical workflow on a miniaturized platform, researchers can compensate for potential sample loss during handling, variations in injection volume, and fluctuations in detector response. This ensures that the quantitative data obtained from these high-sensitivity systems are accurate and precise. acs.org The development of these miniaturized analytical technologies is one of the most rapidly advancing areas in bioanalytical science, opening new opportunities for research where sample volume is limited. acs.org
Development of Novel Derivatization Strategies for Enhanced Detection Sensitivity
For some steroids, detection by mass spectrometry, particularly with electrospray ionization (ESI), can be challenging due to poor ionization efficiency, leading to low sensitivity. researchgate.net To overcome this, chemical derivatization is a widely used strategy. researchgate.netnih.gov This involves chemically modifying the steroid molecule to introduce a functional group that is more readily ionized or that produces specific, intense fragment ions during tandem mass spectrometry (MS/MS), thereby enhancing detection sensitivity and specificity. researchgate.netjst.go.jp
Research is focused on developing novel derivatization reagents and methods. mdpi.comacs.org Strategies include tagging the steroid with a permanently charged moiety or a group that has a high proton affinity. researchgate.netresearchgate.net A promising area is solid-phase analytical derivatization (SPAD), a technique that combines sample clean-up, preconcentration, and derivatization into a single, streamlined step, significantly reducing sample preparation time. mdpi.com
In the context of these advanced derivatization strategies, this compound serves as an indispensable tool. Because the derivatization reaction may not always proceed to 100% completion, using a deuterated internal standard that undergoes the same reaction corrects for this variability. By comparing the signal of the derivatized analyte to the derivatized this compound, a highly accurate quantification can be achieved, which would be impossible otherwise. researchgate.net
Exploration of this compound as a Mechanistic Probe for Endocrine System Research (non-therapeutic, non-clinical)
Beyond its role as an analytical standard, this compound has significant potential as a mechanistic probe in non-clinical, non-therapeutic research to investigate the intricacies of the endocrine system. Stable isotope tracers are powerful tools for elucidating metabolic pathways. researchgate.net For instance, deuterated cholesterol has been used in tracer studies to follow its conversion into various steroid hormones, providing critical insights into steroidogenesis. oup.com
Similarly, this compound can be used as a tracer in in vitro and cell-based experimental systems to study the metabolic fate of dimethisterone. Researchers can administer this compound to cell cultures (e.g., hepatocytes) and use mass spectrometry to identify and quantify its downstream metabolites. This allows for the precise mapping of metabolic pathways, including the identification of the specific cytochrome P450 enzymes responsible for its transformation. Such studies can also help in understanding potential drug-drug interactions by observing how co-administered compounds affect the metabolism of this compound.
Furthermore, it can be used to probe the interactions between the steroid and its receptors or metabolizing enzymes. By tracking the labeled molecule, researchers can investigate receptor binding kinetics, occupancy, and turnover rates in isolated systems, providing a clearer picture of the molecular mechanisms that underpin the biological activity of its non-labeled counterpart. These studies are fundamental to endocrinology and pharmacology, helping to build a more complete understanding of how synthetic steroids interact with biological systems. plos.org
Q & A
Basic Research Questions
Q. What analytical techniques are optimal for quantifying Dimethisterone-d3 in biological matrices, and how can deuterium labeling enhance accuracy?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting deuterated compounds like this compound. The deuterium atoms (D3) create a distinct mass shift, enabling precise differentiation from non-deuterated analogs. For internal standardization, use deuterium-labeled analogs with matched retention times and ionization efficiency. Validate methods by spiking known concentrations into biological samples (e.g., plasma, tissue homogenates) and comparing recovery rates against calibration curves .
Q. What are the critical parameters for synthesizing high-purity this compound, and how should structural identity be confirmed?
- Methodological Answer : Synthesis requires controlled deuteration at specific positions (e.g., methyl or hydroxyl groups) using deuterated reagents. Purify via recrystallization or preparative HPLC. Confirm structural identity using H/H-NMR to verify deuterium incorporation and high-resolution mass spectrometry (HRMS) for molecular weight validation. Elemental analysis and chromatographic purity (>98%) are essential for ensuring no residual solvents or unreacted precursors remain .
Q. How should this compound be handled and stored to minimize deuterium loss or isotopic exchange?
- Methodological Answer : Store lyophilized this compound at -20°C in airtight, light-resistant containers. Avoid aqueous solutions at extreme pH or elevated temperatures, as deuterium may exchange with ambient hydrogen. For in vitro studies, prepare fresh stock solutions in deuterium-stable solvents (e.g., deuterated DMSO) and validate stability over time using LC-MS/MS .
Q. What role does this compound play as an internal standard in pharmacokinetic studies?
- Methodological Answer : As a stable isotope-labeled internal standard, this compound compensates for matrix effects and instrument variability in mass spectrometry. Spike it into biological samples at a fixed concentration before extraction. Normalize analyte signals against the internal standard’s signal to correct for recovery losses during sample preparation (e.g., protein precipitation, solid-phase extraction) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacokinetic data for this compound across studies?
- Methodological Answer : Conduct a systematic review to identify variables causing inconsistencies (e.g., dosing regimens, analytical methods). Use meta-regression to assess the impact of deuterium stability, sample preparation protocols, and matrix effects. Validate findings with cross-laboratory reproducibility studies, ensuring harmonized LC-MS/MS parameters and internal standard concentrations .
Q. What experimental design considerations are critical for assessing metabolic stability differences between deuterated and non-deuterated Dimethisterone?
- Methodological Answer : Use in vitro hepatocyte or microsomal assays under identical conditions (pH, temperature, incubation time). Quantify parent compound degradation and metabolite formation via LC-MS/MS. Include isotopic tracing (e.g., C-labeled cofactors) to track deuterium retention in metabolites. Control for isotopic effects by comparing kinetic parameters (e.g., , ) between deuterated and non-deuterated forms .
Q. How can researchers integrate this compound findings with existing literature on progestogen analogs?
- Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to align study objectives with prior work. For example, compare this compound’s receptor binding affinity (Intervention) against other deuterated progestogens (Comparison) in cell-based assays (Population) to assess efficacy (Outcome). Use scoping reviews to map evidence gaps, such as long-term isotopic stability in vivo .
Q. What validation strategies are recommended to confirm deuterium retention in this compound under physiological conditions?
- Methodological Answer : Perform stability studies in simulated physiological fluids (e.g., plasma, bile) at 37°C. Monitor deuterium loss over time using isotopic ratio mass spectrometry (IRMS). For in vivo validation, administer this compound to animal models and quantify deuterium content in excreta (urine, feces) and tissues. Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy to detect positional isotopic exchange .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
